molecular formula C9H19N B13315861 (1S)-1-cycloheptylethan-1-amine

(1S)-1-cycloheptylethan-1-amine

Cat. No.: B13315861
M. Wt: 141.25 g/mol
InChI Key: HUDZCDVZYRHSNT-QMMMGPOBSA-N
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Description

(1S)-1-cycloheptylethan-1-amine: is an organic compound characterized by a cycloheptyl group attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-cycloheptylethan-1-amine typically involves the following steps:

    Cycloheptanone Reduction: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Cycloheptyl Bromide: Cycloheptanol is then converted to cycloheptyl bromide using hydrobromic acid (HBr).

    Amination: The cycloheptyl bromide undergoes nucleophilic substitution with ammonia (NH3) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-cycloheptylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in substitution reactions with electrophiles to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

(1S)-1-cycloheptylethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-cycloheptylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylethylamine: Similar structure but with a six-membered ring.

    Cyclooctylethylamine: Similar structure but with an eight-membered ring.

    Phenylethylamine: Contains a phenyl group instead of a cycloalkyl group.

Uniqueness

(1S)-1-cycloheptylethan-1-amine is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(1S)-1-cycloheptylethanamine

InChI

InChI=1S/C9H19N/c1-8(10)9-6-4-2-3-5-7-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1

InChI Key

HUDZCDVZYRHSNT-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1CCCCCC1)N

Canonical SMILES

CC(C1CCCCCC1)N

Origin of Product

United States

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